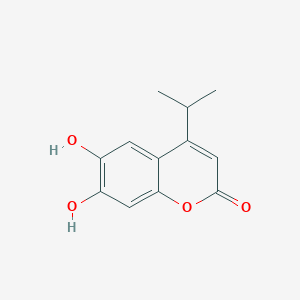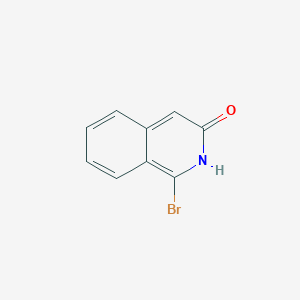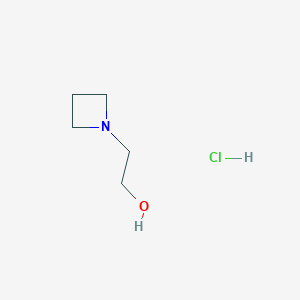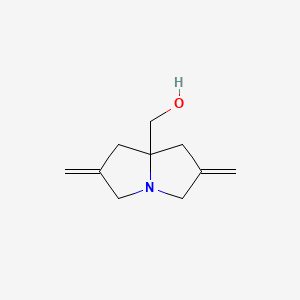
(2,6-Dimethylene-1,3,5,7-tetrahydropyrrolizin-8-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethylene-1,3,5,7-tetrahydropyrrolizin-8-YL)methanol is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its tetrahydropyrrolizin ring system, which is substituted with methylene groups at positions 2 and 6, and a methanol group at position 8.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylene-1,3,5,7-tetrahydropyrrolizin-8-YL)methanol typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include cyclization reactions to form the tetrahydropyrrolizin ring and subsequent functionalization to introduce the methylene and methanol groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, controlled temperature, and pressure conditions are often employed to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions: (2,6-Dimethylene-1,3,5,7-tetrahydropyrrolizin-8-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methylene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups at the methylene positions.
Aplicaciones Científicas De Investigación
(2,6-Dimethylene-1,3,5,7-tetrahydropyrrolizin-8-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2,6-Dimethylene-1,3,5,7-tetrahydropyrrolizin-8-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (2,6-Dimethylene-1,3,5,7-tetrahydropyrrolizin-8-YL)ethanol
- (2,6-Dimethylene-1,3,5,7-tetrahydropyrrolizin-8-YL)acetate
Comparison: Compared to its analogs, (2,6-Dimethylene-1,3,5,7-tetrahydropyrrolizin-8-YL)methanol is unique due to its specific functional groups and structural configuration. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(2,6-dimethylidene-1,3,5,7-tetrahydropyrrolizin-8-yl)methanol |
InChI |
InChI=1S/C10H15NO/c1-8-3-10(7-12)4-9(2)6-11(10)5-8/h12H,1-7H2 |
Clave InChI |
ZBLXOYCIJZDSEN-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC2(CC(=C)CN2C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


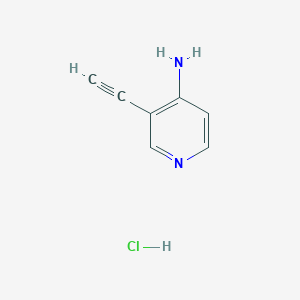
![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)
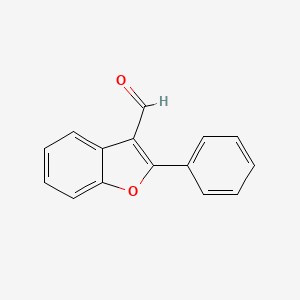
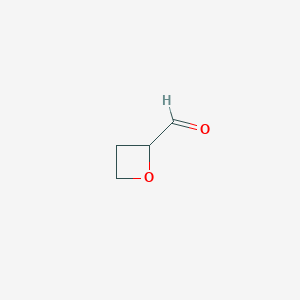

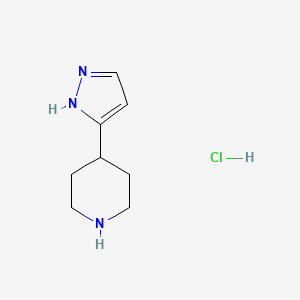
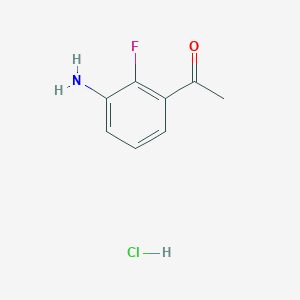
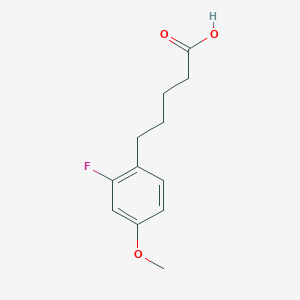
![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13671469.png)
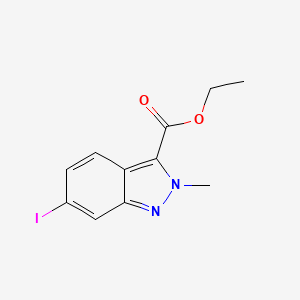
![5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)
